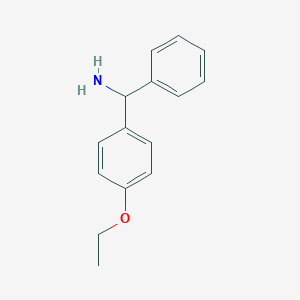
(4-ethoxyphenyl)(phenyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethoxyphenyl)(phenyl)methylamine is an organic compound that belongs to the class of aromatic amines It consists of a phenylmethanamine core with an ethoxy group attached to the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(phenyl)methylamine typically involves the reaction of 4-ethoxybenzaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-ethoxybenzaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethoxyphenyl)(phenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-ethoxyphenyl)(phenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of (4-ethoxyphenyl)(phenyl)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure.
4-Ethoxyphenylboronic acid: Used in Suzuki cross-coupling reactions for the synthesis of biologically active molecules.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with potential pharmaceutical applications.
Uniqueness
(4-ethoxyphenyl)(phenyl)methylamine is unique due to its specific structural features, such as the presence of both an ethoxy group and a phenylmethanamine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
131224-22-1 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
InChI-Schlüssel |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















